molecular formula C10H16BNO3 B13339625 (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13339625
M. Wt: 209.05 g/mol
InChI Key: RAASPWNWPWDBAN-UHFFFAOYSA-N
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Description

(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a heterocyclic boronic acid featuring a furan ring substituted at the 5-position with a 2-methylpiperidin-1-yl group and a boronic acid moiety at the 2-position. This compound is of interest in medicinal chemistry due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for drug discovery . The 2-methylpiperidinyl substituent enhances lipophilicity and may influence target binding or metabolic stability, making it a valuable scaffold for enzyme inhibition studies, particularly in bacterial siderophore biosynthesis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the reaction of 2-methylpiperidine with a furan derivative containing a boronic acid group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological and medicinal research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their potential use in drug delivery systems and as diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and other analytical devices .

Mechanism of Action

The mechanism of action of (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name Substituent at Furan-5 Position Boronic Acid Position Key Structural Features Reference CAS/Evidence
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid 2-Methylpiperidin-1-yl 2 Piperidine enhances lipophilicity N/A (Target Compound)
(5-Methylfuran-2-yl)boronic acid Methyl 2 Simpler alkyl substituent 62306-79-0
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid Ethoxycarbonyl 2 Ester group for hydrolytic prodrug strategies 1150114-44-5
(3,5-Bis(trifluoromethyl)phenyl)-furan derivative 3,5-Bis(trifluoromethyl)phenyl 2 (as carboxylate) High lipophilicity, electron-withdrawing CF3 groups
2-Chloro-4-methylpyridine-5-boronic acid Chloro, methylpyridine 5 Pyridine core with halogen substituent 913836-08-5

Key Observations :

  • Electron-withdrawing groups (e.g., CF3 in ) enhance electrophilicity, which may affect reactivity in cross-coupling or enzyme inhibition .

Key Observations :

  • Microwave-assisted reactions (e.g., ) reduce reaction times and improve yields for electron-deficient aryl partners.
  • Post-coupling modifications, such as hydrolysis or oxidation, are critical for generating bioactive final products .

Stability and Reactivity

Furan-2-yl boronic acids are notoriously unstable due to protodeboronation, but substituents can mitigate this:

Compound Stability Profile Evidence
Furan-2-yl boronic acid Degrades significantly within 15 days
This compound Likely enhanced stability due to steric hindrance Inferred
(5-Methylfuran-2-yl)boronic acid Moderate stability; methyl group offers limited protection

Key Observations :

  • Bulky substituents like 2-methylpiperidinyl may sterically hinder protodeboronation, extending shelf life .

Key Observations :

  • The 2-methylpiperidinyl group may improve target affinity compared to aliphatic boronic acids, as seen in MbtI inhibitors .

Biological Activity

(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets. Understanding its biological activity is crucial for its application in drug design and development.

Chemical Structure

The compound's structure is defined as follows:

  • Molecular Formula : C11H14BNO2
  • Molecular Weight : 201.04 g/mol

The presence of the furan ring and the piperidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The mechanism of action for this compound involves its ability to form reversible complexes with target proteins, particularly enzymes involved in metabolic pathways. Boronic acids are known to interact with diols in glycoproteins and can inhibit proteases by binding to their active sites, thereby altering their activity.

Biological Activity

Recent studies have explored the biological activities of this compound across various assays:

1. Antiviral Activity

Research indicates that derivatives of boronic acids, including this compound, exhibit antiviral properties. In a study assessing the antiviral efficacy against enteroviruses, compounds similar to this structure were tested for their ability to inhibit viral replication in human rhabdomyosarcoma (RD) cells. The results showed significant antiviral activity, demonstrating an effective concentration (EC50) in the low micromolar range .

2. Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors. For instance, studies have shown that this compound can inhibit serine proteases and other hydrolases by binding to the active site through boron-diol interactions. This inhibition can lead to altered cellular signaling pathways and metabolic processes .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Case Study 1: Antiviral Efficacy

A compound structurally related to this compound was evaluated for its antiviral properties against enterovirus D68 (EV-D68). The study utilized a cytopathic effect (CPE) assay to determine the compound's effectiveness at various concentrations. The results indicated a selectivity index (SI) of over 40, suggesting a favorable therapeutic window between antiviral efficacy and cytotoxicity .

CompoundEC50 (μM)CC50 (μM)SI
Related Compound2.5 ± 0.5111.2 ± 15.444.5

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, a series of boronic acid derivatives were screened for their ability to inhibit histone acetyltransferases (HATs). The structure-activity relationship (SAR) indicated that modifications to the piperidine ring significantly affected inhibitory potency, with some derivatives achieving IC50 values as low as 1.6 μM .

CompoundIC50 (μM)
Compound A8.6
Compound B1.6
Compound C2.8

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid to minimize degradation?

  • Methodological Answer : Neat boronic acids are prone to protodeboronation (PDeB) during storage. Experimental studies suggest that degradation is not primarily caused by water but by other factors in the neat state . Store the compound under inert atmospheres (e.g., argon) at low temperatures (–20°C) and avoid prolonged exposure to protic solvents. Lyophilization or storage in anhydrous aprotic solvents (e.g., THF) is recommended.

Q. How can the purity and structure of this boronic acid be confirmed experimentally?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the aromatic furan and methylpiperidine substituents. Mass spectrometry (MS) confirms molecular weight, while HPLC with UV detection assesses purity. For stability-sensitive compounds, analyze freshly prepared solutions to avoid artifacts from degradation .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : A multi-step synthesis is typical:

Functionalize furan with 2-methylpiperidine via nucleophilic substitution or coupling.

Introduce the boronic acid group via Miyaura borylation (e.g., using bis(pinacolato)diboron and a palladium catalyst).
Optimize reaction conditions (temperature, solvent) using microwave-assisted synthesis to enhance yield and reduce side reactions, as demonstrated for similar boronic acids .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Test coupling with aryl/heteroaryl halides (e.g., bromides or iodides) under standard conditions: Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, Na₂CO₃ as base, in THF/H₂O (4:1) at 80–100°C. Monitor reaction progress via TLC or LCMS. Adjust ligand choice (e.g., SPhos) if steric hindrance from the methylpiperidine group slows reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between storage and reaction conditions?

  • Methodological Answer : While neat boronic acids degrade over days, they remain stable under aqueous reaction conditions due to dynamic equilibria. Design experiments to compare degradation kinetics in neat vs. solvent-diluted states using accelerated stability testing (e.g., 40°C/75% RH). Use LCMS to track decomposition products and identify degradation pathways .

Q. What strategies mitigate steric hindrance from the 2-methylpiperidine group in catalytic applications?

  • Methodological Answer : Employ bulky ligands (e.g., XPhos) to stabilize palladium intermediates in cross-coupling. Alternatively, use pre-functionalized building blocks (e.g., MIDA boronate esters) to improve solubility and reduce steric effects during coupling .

Q. What computational tools predict the biological activity of this compound as a protease inhibitor?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with protease active sites (e.g., HIV-1 protease). Validate predictions via enzymatic assays (e.g., fluorescence-based protease activity kits) and compare IC₅₀ values with known inhibitors .

Q. How does the methylpiperidine substituent influence electronic properties compared to simpler boronic acids?

  • Methodological Answer : Conduct DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and Lewis acidity. Compare experimental ¹¹B NMR chemical shifts with phenylboronic acid controls. The methylpiperidine group may reduce electrophilicity via inductive effects, impacting reactivity in nucleophilic additions .

Q. What advanced characterization techniques are critical for studying degradation mechanisms?

  • Methodological Answer : Use solid-state NMR to probe structural changes in neat samples. In situ IR spectroscopy tracks B–O bond vibrations during thermal stress. Pair with HPLC-HRMS to correlate degradation products with mechanistic pathways (e.g., protodeboronation vs. oxidation) .

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

  • Methodological Answer : Test copolymerization with diols (e.g., PEG) via boronate ester formation. Evaluate pH-responsive behavior using dynamic light scattering (DLS) and compare with phenylboronic acid-based polymers. The methylpiperidine group may enhance hydrophobic interactions, affecting self-assembly .

Q. Tables for Key Comparisons

Table 1. Stability Comparison of Boronic Acids

CompoundNeat Stability (Days)Aqueous Stability (Hours, 100°C)Key Degradation Pathway
Furan-2-yl boronic acid~15>24 (no degradation)Protodeboronation
Phenylboronic acid>30>48Oxidation
Target compoundTo be testedTo be testedPredicted: Steric PDeB

Table 2. Reaction Optimization Parameters

ParameterRecommended RangeImpact on Yield
Catalyst (Pd)1–5 mol%Higher loadings reduce steric effects
Solvent (THF:H₂O)4:1Balances solubility and reactivity
Temperature80–100°CAccelerates coupling without degradation

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

[5-(2-methylpiperidin-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO3/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3

InChI Key

RAASPWNWPWDBAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2CCCCC2C)(O)O

Origin of Product

United States

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